2-Bromo-6-ethoxynaphthalene 2-Bromo-6-ethoxynaphthalene
Brand Name: Vulcanchem
CAS No.: 66217-19-4
VCID: VC21302514
InChI: InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3
SMILES: CCOC1=CC2=C(C=C1)C=C(C=C2)Br
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol

2-Bromo-6-ethoxynaphthalene

CAS No.: 66217-19-4

Cat. No.: VC21302514

Molecular Formula: C12H11BrO

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-ethoxynaphthalene - 66217-19-4

Specification

CAS No. 66217-19-4
Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
IUPAC Name 2-bromo-6-ethoxynaphthalene
Standard InChI InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3
Standard InChI Key FXVYIQCXQULCKL-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C=C(C=C2)Br
Canonical SMILES CCOC1=CC2=C(C=C1)C=C(C=C2)Br

Introduction

Chemical Identity and Structure

Basic Information

2-Bromo-6-ethoxynaphthalene is an aromatic organic compound with the CAS Registry Number 66217-19-4. It belongs to the family of substituted naphthalenes, containing both a bromine atom and an ethoxy functional group attached to the naphthalene core structure .

Structural Features

The molecular structure of 2-Bromo-6-ethoxynaphthalene consists of a naphthalene ring system with strategic substitutions. The bromine atom is positioned at carbon-2 of the naphthalene skeleton, while the ethoxy group (OCH₂CH₃) is attached at the carbon-6 position . This specific arrangement of functional groups contributes to the compound's reactivity patterns and synthetic utility.

Structural Identifiers

Table 1: Structural Identifiers of 2-Bromo-6-ethoxynaphthalene

Identifier TypeValue
IUPAC Name2-bromo-6-ethoxynaphthalene
Molecular FormulaC₁₂H₁₁BrO
SMILESCCOC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3
InChIKeyFXVYIQCXQULCKL-UHFFFAOYSA-N
MDL NumberMFCD01568865

The structural identifiers provide standardized representations of the compound's molecular structure, enabling precise identification across chemical databases and literature .

Physical and Chemical Properties

Physical Properties

2-Bromo-6-ethoxynaphthalene possesses distinct physical properties that influence its handling, storage, and applications in chemical reactions.

Table 2: Physical Properties of 2-Bromo-6-ethoxynaphthalene

PropertyValue
Molecular Weight251.12 g/mol
Physical StateSolid at room temperature
Density1.393 g/cm³
Boiling Point337.8°C at 760 mmHg
Flash Point139°C
Refractive Index1.617
Melting PointData not available

These physical parameters are crucial for researchers and chemists when designing experimental procedures involving this compound .

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that aid in its identification and purity assessment. Mass spectrometry data indicates predicted collision cross sections for various adducts of 2-Bromo-6-ethoxynaphthalene, which can be valuable for analytical applications .

Table 3: Predicted Collision Cross Section Data for 2-Bromo-6-ethoxynaphthalene

Adductm/zPredicted CCS (Ų)
[M+H]⁺251.00661144.0
[M+Na]⁺272.98855149.8
[M+NH₄]⁺268.03315150.5
[M+K]⁺288.96249147.8
[M-H]⁻248.99205146.3
[M+Na-2H]⁻270.97400149.2
[M]⁺249.99878144.5
[M]⁻249.99988144.5

These collision cross-section values provide important information for mass spectrometry-based identification and analysis of the compound in complex mixtures .

Chemical Reactivity and Synthesis

Derivative Synthesis

2-Bromo-6-ethoxynaphthalene has been employed in the preparation of several important derivatives, expanding its utility in organic synthesis:

  • Synthesis of 2-bromo-6-ethoxy-1-naphthaldehyde

  • Production of 2-bromo-6-ethoxy-2-naphthol

  • Creation of heterocyclic compounds including 1,2,3-triazoles and imidazoles

These transformations highlight the compound's versatility as a synthetic precursor for structurally diverse molecules with potential applications in materials science, medicinal chemistry, and other fields.

Applications in Research and Industry

Research Applications

The unique structural and chemical properties of 2-Bromo-6-ethoxynaphthalene make it valuable for various research applications:

  • As a model compound for studying naphthalene substitution patterns

  • In the development of novel synthetic methodologies

  • For structure-activity relationship studies in medicinal chemistry

  • As a precursor for fluorescent probes and sensors

Comparison with Structural Analogs

Related Compounds

2-Bromo-6-ethoxynaphthalene is structurally related to several compounds with similar substitution patterns but different alkoxy chain lengths. One notable analog is 2-Bromo-6-butoxynaphthalene (CAS: 66217-20-7), which contains a butoxy group instead of an ethoxy group at position 6.

The differences in alkoxy chain length influence:

  • Solubility profiles

  • Physical properties (melting point, boiling point, etc.)

  • Reactivity patterns in certain chemical transformations

  • Potential applications in specific research contexts

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